N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
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Overview
Description
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group and a pivalamide moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to target fungal pathogens such as botrytis cinerea and alternaria alternata .
Mode of Action
It’s worth noting that similar compounds inhibit the mitochondrial respiration of fungi .
Biochemical Pathways
Related compounds have been found to interfere with the energy production in fungi by inhibiting mitochondrial respiration .
Result of Action
Similar compounds have been shown to suppress the growth or reproduction of fungi .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, humidity, and ph .
Preparation Methods
The synthesis of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 3-chlorophenyl group and the pivalamide moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
For industrial production, the synthesis may be scaled up using optimized reaction conditions and continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further improve the quality and consistency of the final product.
Chemical Reactions Analysis
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the thieno[3,4-c]pyrazole core, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the carbonyl group in the pivalamide moiety, resulting in the formation of alcohol derivatives.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. This can lead to the formation of various substituted derivatives with different biological activities.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with enhanced properties.
Biology: The biological activities of thienopyrazoles, including antimicrobial, antimalarial, and anticancer properties, make this compound a promising candidate for further biological studies. It has shown potential in inhibiting specific enzymes and pathways involved in various diseases.
Medicine: Due to its diverse biological activities, N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific medical conditions.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties may contribute to the creation of advanced materials with specific functionalities.
Comparison with Similar Compounds
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole core and exhibit similar biological activities. the presence of the thieno[3,4-c] ring and the pivalamide moiety in this compound provides unique properties and enhanced activity.
Thienopyrimidine derivatives: These compounds also contain a thieno ring but differ in the substitution pattern and the presence of a pyrimidine ring
Phenylpyrazoles: Compounds like N-benzyl-4-[4-(3-chlorophenyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide share the phenylpyrazole skeleton but differ in the substitution pattern and functional groups, leading to distinct properties and activities.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c1-16(2,3)15(21)18-14-12-8-22-9-13(12)19-20(14)11-6-4-5-10(17)7-11/h4-7H,8-9H2,1-3H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVOWXSUWGSSEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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